molecular formula C16H14F3N3O B4885633 1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4885633
M. Wt: 321.30 g/mol
InChI Key: CLBAQRJQDPDOBI-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, commonly known as TRPM8 antagonist, is a chemical compound with potential applications in scientific research.

Mechanism of Action

TRPM8 antagonist works by blocking the activity of the TRPM8 channel, which is responsible for detecting cold temperatures. By inhibiting TRPM8, TRPM8 antagonist can prevent the transmission of cold-induced pain signals to the brain.
Biochemical and Physiological Effects
TRPM8 antagonist has been shown to have a number of biochemical and physiological effects. In addition to its analgesic properties, TRPM8 antagonist has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of TRPM8 antagonist is its specificity for the TRPM8 channel, which reduces the risk of off-target effects. However, its relatively short half-life and limited solubility in water can make it challenging to use in certain lab experiments.

Future Directions

There are several future directions for the use of TRPM8 antagonist in scientific research. One potential application is in the development of novel analgesics for the treatment of cold-induced pain. Additionally, TRPM8 antagonist may have potential applications in the treatment of inflammatory conditions such as arthritis. Further research is needed to fully understand the potential of TRPM8 antagonist in these areas and to develop more effective formulations for use in lab experiments.

Synthesis Methods

The synthesis of TRPM8 antagonist involves a series of chemical reactions, including the condensation of 4-methoxyphenyl hydrazine with 3,6-dimethyl-4-(trifluoromethyl)pyridine-2-carbaldehyde, followed by cyclization with acetic anhydride. The final product is obtained through purification and isolation.

Scientific Research Applications

TRPM8 antagonist has been shown to have potential applications in scientific research, particularly in the field of pain management. Studies have demonstrated that TRPM8 antagonist can effectively block cold-induced pain, making it a promising candidate for the development of novel analgesics.

properties

IUPAC Name

1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O/c1-9-8-13(16(17,18)19)14-10(2)21-22(15(14)20-9)11-4-6-12(23-3)7-5-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBAQRJQDPDOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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